molecular formula C9H9ClN2 B2841927 [2-(4-Chlorophenyl)ethyl](cyano)amine CAS No. 1247372-60-6

[2-(4-Chlorophenyl)ethyl](cyano)amine

Cat. No.: B2841927
CAS No.: 1247372-60-6
M. Wt: 180.64
InChI Key: GMFYSQKUYSDJLD-UHFFFAOYSA-N
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Description

[2-(4-Chlorophenyl)ethyl](cyano)amine is a useful research compound. Its molecular formula is C9H9ClN2 and its molecular weight is 180.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)ethylcyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c10-9-3-1-8(2-4-9)5-6-12-7-11/h1-4,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFYSQKUYSDJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247372-60-6
Record name [2-(4-chlorophenyl)ethyl](cyano)amine
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Foundational & Exploratory

thermodynamic properties of N-cyano-4-chlorophenethylamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Properties of N-cyano-4-chlorophenethylamine Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The phenethylamine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a vast array of neurologically active agents.[1][2] Modifications to this core structure, such as the inclusion of a 4-chloro substituent on the phenyl ring and an N-cyano group on the terminal amine, can profoundly alter the molecule's physicochemical and pharmacological profile.[3][4] Understanding the thermodynamic properties of these novel derivatives is not merely an academic exercise; it is a critical prerequisite for successful drug development.[5] Properties such as solubility, stability, and the energetics of receptor binding—governed by enthalpy, entropy, and Gibbs free energy—dictate a compound's journey from a promising lead to a viable therapeutic. This guide provides a comprehensive framework for the systematic characterization of N-cyano-4-chlorophenethylamine derivatives, detailing both state-of-the-art experimental workflows and complementary computational methodologies. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to generate and interpret high-quality thermodynamic data, thereby enabling rational, data-driven drug design.

Rationale: Why Thermodynamics Matters in Drug Discovery

In the intricate process of drug development, the journey of a molecule from discovery to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Thermodynamic parameters provide a quantitative measure of a molecule's behavior and interactions, offering invaluable insights at several key stages:

  • Solubility and Bioavailability: A drug must dissolve to be absorbed. The Gibbs free energy of dissolution (ΔG_sol), which is a function of enthalpy (ΔH_sol) and entropy (ΔS_sol), determines the thermodynamic solubility of a compound.[6] Poor solubility is a leading cause of failure in drug development, and a thorough thermodynamic understanding allows for early identification and mitigation of this risk.

  • Target Binding Affinity: The efficacy of a drug is intimately linked to its binding affinity for its biological target. Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of this binding event, dissecting the binding free energy (ΔG_bind) into its enthalpic (ΔH_bind) and entropic (ΔS_bind) components. This information is crucial for optimizing lead compounds, as different thermodynamic signatures can correspond to different binding modes and mechanisms of action.

  • Stability and Shelf-life: The solid-state stability of an active pharmaceutical ingredient (API) is a critical quality attribute. Differential Scanning Calorimetry (DSC) can be used to study phase transitions, melting points, and heat capacity, all of which are essential thermodynamic parameters for formulation development and ensuring the long-term stability of the final drug product.[7]

By systematically evaluating these properties for N-cyano-4-chlorophenethylamine derivatives, researchers can build robust structure-activity relationships (SAR) and, more importantly, structure-thermodynamic relationships (STRs), paving the way for the rational design of molecules with optimized drug-like properties.

Synthesis Pathway for N-cyano-4-chlorophenethylamine

A reliable and scalable synthesis is the first step in any characterization effort. The following section outlines a robust, multi-step protocol for the synthesis of the parent compound, N-cyano-4-chlorophenethylamine. This pathway can be adapted for the synthesis of various derivatives by using appropriately substituted starting materials. The general strategy is based on established methods for the N-substitution of phenethylamines.[8]

Detailed Synthesis Protocol

Step 1: Synthesis of 4-chlorophenethylamine This is a commercially available starting material. However, if a custom synthesis is required, it can be prepared from 4-chlorophenylacetonitrile via reduction (e.g., using LiAlH₄ or catalytic hydrogenation).

Step 2: N-cyanation of 4-chlorophenethylamine

  • Dissolution: Dissolve 1 equivalent of 4-chlorophenethylamine in a suitable aprotic solvent, such as dichloromethane (DCM) or acetonitrile, under an inert atmosphere (e.g., argon or nitrogen).

  • Base Addition: Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution and stir.

  • Cyanating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 1.05 equivalents of cyanogen bromide (BrCN) in the same solvent dropwise over 30 minutes. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure N-cyano-4-chlorophenethylamine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification & Analysis cluster_end Final Product Start_A 4-chlorophenethylamine Reaction N-cyanation in DCM 0°C to RT, 12-18h Start_A->Reaction Start_B Cyanogen Bromide Start_B->Reaction Start_C Triethylamine Start_C->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Flash Chromatography Workup->Purify Analyze NMR, HRMS Purify->Analyze Product N-cyano-4-chlorophenethylamine Analyze->Product

Caption: A generalized workflow for the synthesis of N-cyano-4-chlorophenethylamine.

Experimental Workflows for Thermodynamic Characterization

A multi-faceted experimental approach is essential for a comprehensive thermodynamic characterization. The following protocols are industry-standard methods that provide reliable and reproducible data.

Thermodynamic Solubility and Lipophilicity

The "shake-flask" method remains the gold standard for determining thermodynamic solubility due to its direct measurement of a saturated solution in equilibrium.[6]

Protocol: Shake-Flask Solubility Determination

  • Preparation: Prepare buffer solutions at physiologically relevant pH values (e.g., pH 2.0 and pH 7.4) and 1-octanol.

  • Sample Addition: Add an excess amount of the N-cyano-4-chlorophenethylamine derivative to a series of glass vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure equilibrium is reached with the solid phase.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker bath. Agitate the samples at a constant temperature (e.g., 298.15 K) until equilibrium is achieved (typically 24-72 hours). A preliminary kinetic study is recommended to determine the optimal equilibration time.

  • Phase Separation: Once equilibrated, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling and Analysis: Carefully withdraw an aliquot from the clear supernatant. Filter the aliquot using a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Temperature Dependence: Repeat steps 2-5 at several different temperatures (e.g., 293.15 K, 303.15 K, 313.15 K) to determine the temperature dependence of solubility. This allows for the calculation of the enthalpy and entropy of dissolution using the van 't Hoff equation.

Data Analysis: The apparent thermodynamic parameters of dissolution can be calculated as follows[6]:

  • Gibbs Free Energy of Dissolution (ΔG°_sol): ΔG°_sol = -RT ln(x_e), where R is the gas constant, T is the temperature in Kelvin, and x_e is the mole fraction solubility.

  • Enthalpy (ΔH°_sol) and Entropy (ΔS°_sol) of Dissolution: These are determined from the slope and intercept of a plot of ln(x_e) versus 1/T. The process is enthalpy-driven if ΔH°_sol > TΔS°_sol.[6]

Workflow for Solubility Determination

Solubility_Workflow A Add excess compound to solvent vial B Equilibrate in shaker bath (Constant T, 24-72h) A->B C Settle and separate solid/liquid phases B->C D Filter supernatant C->D E Quantify concentration (HPLC) D->E F Repeat at multiple temperatures E->F F->B next T G Calculate ΔG, ΔH, ΔS (van 't Hoff analysis) F->G ITC_Workflow Prep Prepare & degas ligand and receptor solutions Load Load samples into ITC cell and syringe Prep->Load Titrate Inject ligand into receptor solution sequentially Load->Titrate Measure Measure heat change for each injection Titrate->Measure Analyze Integrate peaks & plot binding isotherm Measure->Analyze Fit Fit data to binding model Analyze->Fit Result Determine Ka, n, ΔH Calculate ΔG, ΔS Fit->Result

Caption: Workflow for determining binding thermodynamics using ITC.

Computational Workflow for Thermodynamic Prediction

Computational chemistry provides a powerful, cost-effective way to predict thermodynamic properties and rationalize experimental findings. [9][10]Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for molecules of this size. [11] Protocol: DFT-Based Thermodynamic Calculation

  • Structure Building: Construct the 3D structure of the N-cyano-4-chlorophenethylamine derivative using a molecular modeling program.

  • Geometry Optimization: Perform a full geometry optimization in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(2d,p)). This step finds the lowest energy conformation of the molecule. [11]3. Frequency Analysis: Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The results of this calculation are used to compute the zero-point vibrational energy (ZPVE) and the thermal contributions to enthalpy and entropy.

  • Solvation Modeling: To better approximate behavior in solution, repeat the optimization and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

  • Property Calculation: From the output of the frequency calculation, extract the key thermodynamic properties:

    • Enthalpy (H)

    • Entropy (S)

    • Gibbs Free Energy (G)

    • Heat Capacity (Cv)

Computational Prediction Workflow

DFT_Workflow Build Build 3D molecular structure Optimize Geometry Optimization (DFT/B3LYP) Build->Optimize Frequency Vibrational Frequency Analysis Optimize->Frequency Verify Verify zero imaginary frequencies Frequency->Verify Verify->Optimize Failure Solvation Apply Solvation Model (e.g., PCM) Verify->Solvation Success Extract Extract Thermodynamic Data (H, S, G, Cv) Solvation->Extract

Caption: A standard workflow for predicting molecular thermodynamic properties via DFT.

Data Integration and Interpretation

The true power of this approach lies in the integration of experimental and computational data. The following tables provide a template for summarizing the collected data for a series of hypothetical derivatives, which is essential for identifying structure-thermodynamic relationships.

Data Summary Tables

Table 1: Experimental Thermodynamic Properties of N-cyano-4-chlorophenethylamine Derivatives at 298.15 K.

Compound ID R-group Modification Solubility (pH 7.4) (µM) ΔG°_sol (kJ/mol) ΔH°_sol (kJ/mol) TΔS°_sol (kJ/mol) LogP
1 H (Parent) Data Data Data Data Data
2 2-Methyl Data Data Data Data Data
3 3-Fluoro Data Data Data Data Data

| ... | ... | ... | ... | ... | ... | ... |

Table 2: Receptor Binding Thermodynamics (ITC) for N-cyano-4-chlorophenethylamine Derivatives at 298.15 K.

Compound ID K_d (nM) ΔG_bind (kJ/mol) ΔH_bind (kJ/mol) -TΔS_bind (kJ/mol)
1 Data Data Data Data
2 Data Data Data Data
3 Data Data Data Data

| ... | ... | ... | ... | ... |

Mechanistic Insights and Signaling Context

Phenethylamine derivatives frequently interact with monoamine neurotransmitter systems. For instance, many act as agonists or partial agonists at serotonin 5-HT₂A receptors, a mechanism associated with the effects of classical psychedelics. [8][12]Understanding the thermodynamics of this interaction is key to modulating drug activity.

Hypothetical Signaling Pathway The binding of an N-cyano-4-chlorophenethylamine derivative to the 5-HT₂A receptor, a Gq-coupled GPCR, would initiate a downstream signaling cascade.

Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT2A Receptor (GPCR) G_Protein Gq/11 protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Ligand N-cyano-4-chlorophenethylamine Derivative Ligand->Receptor binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca Ca²⁺ release ER->Ca Response Downstream Cellular Responses Ca->Response PKC->Response

Caption: Hypothetical signaling cascade initiated by agonist binding to the 5-HT2A receptor.

By correlating the thermodynamic data from Table 2 with functional outcomes from this pathway (e.g., Ca²⁺ mobilization), researchers can uncover crucial insights. For example, is a more enthalpy-driven binding profile associated with higher agonist efficacy? Does an entropically favorable binding correspond to a different signaling bias? These are the types of high-level questions that a thorough thermodynamic characterization can begin to answer.

Conclusion

The successful development of novel therapeutics based on the N-cyano-4-chlorophenethylamine scaffold requires a deep and quantitative understanding of their thermodynamic properties. This guide has laid out a comprehensive, integrated strategy combining gold-standard experimental techniques with robust computational methods. By systematically applying these workflows—from synthesis and solubility measurement to calorimetry and computational modeling—research teams can generate the critical data needed to understand structure-thermodynamic relationships. This knowledge is paramount for optimizing lead candidates, mitigating development risks, and ultimately designing safer and more effective medicines.

References

  • Bąk, A., et al. (2021). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. MDPI. [Link]

  • Van Speybroeck, V., et al. (2010). The calculation of thermodynamic properties of molecules. Chemical Society Reviews. [Link]

  • Shoghi, E., et al. (2009). Kinetic and thermodynamic solubility values of some bioactive compounds. Chemical Biodiversity. [Link]

  • Scapozza, L., et al. (2022). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. Pharmaceuticals. [Link]

  • Meier, R., et al. (2010). The Calculation of Thermodynamic Properties of Molecules. ResearchGate. [Link]

  • da Silva Neto, J. M., et al. (2022). Evaluation of Thermodynamic Properties and Antioxidant Activities of an Adsorbent-Bioactive Complex with Antioxidant Characteristics. Journal of the Brazilian Chemical Society. [Link]

  • da Silva Neto, J. M., et al. (2022). Evaluation of Thermodynamic Properties and Antioxidant Activities of an Adsorbent-Bioactive Complex with Antioxidant Characteristics. ScienceOpen. [Link]

  • Gimba, A. A., et al. (2023). Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. MDPI. [Link]

  • Halberstadt, A. L., et al. (2016). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. [Link]

  • Gimba, A. A., et al. (2023). Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. ResearchGate. [Link]

  • Sajan, D., et al. (2023). Exploring the structural and electronic characteristics of phenethylamine derivatives: a density functional theory approach. SN Applied Sciences. [Link]

  • da Silva Neto, J. M., et al. (2022). Evaluation of Thermodynamic Properties and Antioxidant Activities of an Adsorbent-Bioactive Complex with Antioxidant Characteristics. ResearchGate. [Link]

  • Bautista-Aguilera, Ó. M., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. [Link]

  • Wikipedia. Substituted phenethylamine. [Link]

  • Kim, K. M., et al. (2016). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]

  • Glatfelter, G. C., et al. (2018). Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT₂A receptors, in mice. Psychopharmacology. [Link]

  • ResearchGate. What is the effect of cyano group on bioactivity?. [Link]

  • Dalinger, I. L., et al. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO₂ and CN Groups on Crystal Packing and Density. Molecules. [Link]

Sources

Technical Guide: Biological Activities of 2-(4-Chlorophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological and pharmacological profile of 2-(4-Chlorophenyl)ethylamine (also known as 4-Chlorophenethylamine or p-CPEA). This document is structured to serve researchers and drug developers, focusing on its dual role as a high-specificity enzymatic probe and a conditional serotonergic modulator.

Executive Summary

2-(4-Chlorophenyl)ethylamine (4-CPEA) is a halogenated derivative of


-phenethylamine (PEA). Unlike its 

-methylated analog, the neurotoxin 4-Chloroamphetamine (4-CA), 4-CPEA functions primarily as a highly specific substrate for Monoamine Oxidase B (MAO-B) . Its biological activity is defined by a rapid metabolic turnover that prevents the accumulation required for neurotoxicity, unless metabolic pathways are artificially inhibited.

Key Classifications:

  • Primary Role: MAO-B Selective Substrate / Kinetic Probe.

  • Secondary Role: Trace Amine-Associated Receptor 1 (TAAR1) Agonist.[1][2]

  • Conditional Role: Serotonin Releasing Agent (active only under MAO inhibition).

Chemical Structure & Properties

4-CPEA is characterized by a chlorine substitution at the para position of the phenyl ring. This halogenation significantly alters its lipophilicity and binding affinity for serotonin transporters (SERT) compared to unsubstituted PEA, while retaining the flexible ethylamine side chain required for MAO active site accommodation.

PropertyData
IUPAC Name 2-(4-Chlorophenyl)ethan-1-amine
CAS Number 156-41-2
Molecular Formula C

H

ClN
Molecular Weight 155.62 g/mol
Lipophilicity (LogP) ~2.1 (Higher than PEA due to Cl- substitution)
Key Structural Feature Lacks

-methylation (renders it susceptible to MAO degradation)
Structural Relationship Diagram

The following diagram illustrates the critical structural differences between 4-CPEA and related bioactive amines.

G PEA Phenethylamine (PEA) (Endogenous Trace Amine) CPEA 4-Chlorophenethylamine (MAO-B Substrate) PEA->CPEA Para-Chlorination (Increases SERT Affinity) CA 4-Chloroamphetamine (4-CA) (Neurotoxin) CPEA->CA Alpha-Methylation (Blocks MAO Degradation)

Figure 1: Structural Activity Relationship (SAR). The absence of the alpha-methyl group in 4-CPEA is the safety switch that distinguishes it from the neurotoxic 4-CA.

Pharmacology & Mechanism of Action[3]

Monoamine Oxidase B (MAO-B) Selectivity

4-CPEA is a "privileged" substrate for MAO-B. The para-chloro substituent enhances affinity for the hydrophobic entrance cavity of human MAO-B compared to MAO-A.

  • Mechanism: 4-CPEA enters the MAO-B active site where it is oxidized to 4-chlorophenylacetaldehyde , releasing hydrogen peroxide (H

    
    O
    
    
    
    ) and ammonia (NH
    
    
    ).
  • Kinetics: It exhibits fast turnover rates (

    
    ) and low 
    
    
    
    values, making it an ideal probe for measuring MAO-B activity in tissue samples without interference from MAO-A.
Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Like its parent compound PEA, 4-CPEA acts as an agonist at intracellular TAAR1 receptors.

  • Signaling: Activation of TAAR1 leads to G

    
    -protein coupling, increasing cAMP levels.
    
  • Functional Outcome: In presynaptic neurons, TAAR1 activation modulates the activity of monoamine transporters (DAT, SERT), typically triggering internalization or efflux.

Conditional Serotonergic Activity (The "MAOI Effect")

This is the most critical pharmacological nuance.

  • Normal State: 4-CPEA is metabolized so rapidly by MAO-B that it cannot reach significant concentrations at the Serotonin Transporter (SERT).

  • Inhibited State: In the presence of an MAO inhibitor (e.g., Selegiline, Tranylcypromine), 4-CPEA accumulates. The chlorine atom provides high affinity for SERT, allowing the molecule to enter serotonergic terminals and displace serotonin (5-HT) into the synapse.

  • Result: Serotonin Syndrome .[3] Studies in rodents show that 4-CPEA + MAOI induces classic serotonergic behaviors (head weaving, hindlimb abduction).

Safety & Toxicology: The 4-CA Distinction

Researchers must distinguish 4-CPEA from 4-Chloroamphetamine (4-CA) .

Feature4-Chlorophenethylamine (4-CPEA)4-Chloroamphetamine (4-CA)
Metabolism Rapidly degraded by MAO-B.Resistant to MAO (due to

-methyl).
Accumulation Negligible (physiologically).High accumulation in neurons.
Neurotoxicity None (under normal conditions).Severe (long-term 5-HT depletion).
Risk Profile Safe as a substrate; toxic only with MAOIs.Intrinsically neurotoxic.[4]

Warning: Do NOT administer 4-CPEA to subjects (animal or human) currently treated with MAO inhibitors, as this bypasses the metabolic safety valve and mimics the toxicity of 4-CA.

Experimental Protocols

Protocol A: MAO-B Kinetic Assay using 4-CPEA

This protocol uses 4-CPEA to specifically quantify MAO-B activity in mitochondrial fractions.

Principle:



Activity is measured by coupling H

O

production to a fluorogenic probe (e.g., Amplex Red) via Horseradish Peroxidase (HRP).

Reagents:

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Substrate: 4-CPEA Hydrochloride (Stock 10 mM in water).

  • Inhibitor (Optional): Clorgyline (1

    
    M) to block any residual MAO-A activity.
    
  • Detection Mix: Amplex Red (50

    
    M) + HRP (1 U/mL).
    

Workflow:

  • Preparation: Thaw mitochondrial protein samples on ice.

  • Pre-incubation: Incubate 50

    
    g protein with Clorgyline (1 
    
    
    
    M) for 15 mins at 37°C to silence MAO-A.
  • Reaction Start: Add 4-CPEA (Final conc: 10–100

    
    M) and Detection Mix.
    
  • Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 20 minutes.

  • Analysis: Calculate slope (

    
    RFU/min) and convert to pmol H
    
    
    
    O
    
    
    /min/mg protein using a standard curve.
Metabolic Fate Diagram

MetabolicFate Input 4-CPEA Input MAOB MAO-B Enzyme Input->MAOB Primary Pathway (Rapid) SERT Serotonin Transporter (SERT) Input->SERT Blocked by MAO-B (Only occurs if MAO inhibited) Metabolite 4-Chlorophenylacetaldehyde (Inactive Metabolite) MAOB->Metabolite Oxidation Release Serotonin Release (Synaptic Flood) SERT->Release Displacement

Figure 2: Metabolic Fate of 4-CPEA. The solid path represents the normal physiological clearance. The dashed red path represents the toxicological route activated by MAO inhibition.

References

  • PubChem. (n.d.). 2-(4-Chlorophenyl)ethylamine (CID 67430). National Library of Medicine. Retrieved from [Link]

  • Hwang, E. C., & Van Woert, M. H. (1979).[3] p-Chlorophenylethylamine-induced serotonin syndrome in mice. Life Sciences, 24(7), 595-601. (Demonstrates conditional toxicity under MAO inhibition).

  • Reyes-Parada, M., et al. (1994). 4-Dimethylaminophenethylamine, a sensitive, specific, electrochemically detectable monoamine oxidase-B substrate. Life Sciences, 54(25), 1955-1963. (Establishes the utility of p-substituted PEAs as MAO-B probes).
  • Fuller, R. W. (1992). Basic advances in serotonin pharmacology. The Journal of Clinical Psychiatry.
  • Berry, M. D. (2004). Mammalian central nervous system trace amines. Pharmacologic amphetamines, physiologic neuromodulators. Journal of Neurochemistry, 90(2), 257-271. (Review of Trace Amine/TAAR1 signaling).

Sources

Technical Guide: Ionization Profiling of 2-(4-Chlorophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the pKa and ionization characteristics of 2-(4-Chlorophenyl)ethylamine.

Executive Summary

2-(4-Chlorophenyl)ethylamine (also known as 4-chlorophenethylamine) is a primary amine and a structural analog of the neurotransmitter phenethylamine. Its physicochemical behavior is dominated by the basicity of the amino group, which is subtly modulated by the electron-withdrawing nature of the para-chloro substituent.

  • Core pKa (Experimental/Predicted): 9.72 ± 0.10 (Conjugate Acid at 25°C)

  • Physiological State: >99.5% Ionized (Cationic) at pH 7.4.

  • Lipophilicity (LogP): ~2.1 (Predicted); significantly more lipophilic than phenethylamine (LogP 1.41).

  • Critical Application: Precursor in the synthesis of isoalloxazine derivatives and a scaffold for exploring trace amine-associated receptor (TAAR) activity.

Chemical Architecture & Electronic Effects

Structural Identity
  • IUPAC Name: 2-(4-Chlorophenyl)ethan-1-amine

  • Molecular Formula: C

    
    H
    
    
    
    ClN
  • Molecular Weight: 155.62 g/mol

Mechanistic Impact on pKa

The pKa of the parent compound, phenethylamine , is experimentally established at 9.83 . The introduction of a chlorine atom at the para position of the phenyl ring induces a negative inductive effect (-I ).

  • Inductive Withdrawal: The electronegative chlorine pulls electron density through the

    
    -bond framework.
    
  • Attenuation: This effect is transmitted through the aromatic ring and the two-carbon ethyl chain (

    
    ). The ethyl spacer significantly attenuates the effect compared to an aniline derivative, but it still results in a slight destabilization of the positively charged ammonium cation (
    
    
    
    ).
  • Result: The destabilized cation releases its proton more readily than the unsubstituted parent, resulting in a slightly lower pKa (increased acidity of the conjugate acid).



Ionization Dynamics

The Equilibrium

In aqueous solution, the compound exists in equilibrium between its protonated ammonium form (predominant) and its neutral free base form (trace).

Graphviz Diagram: Ionization Pathway

Ionization Acid Protonated Cation (R-NH3+) Soluble, Polar Base Neutral Free Base (R-NH2) Lipophilic, Membrane Permeable Acid->Base Ka (Dissociation) Base->Acid Protonation Proton H+

Figure 1: Equilibrium dynamics between the conjugate acid and free base forms.

Henderson-Hasselbalch Application

To determine the exact ratio of species at a specific pH (e.g., physiological pH 7.4), we apply the Henderson-Hasselbalch equation for bases:



Calculation at pH 7.4:





Physicochemical Profiling

PropertyValueContext
pKa (Base) 9.72 ± 0.10 Strong base; exists as a salt in biological media.
LogP (Octanol/Water) ~2.1 Moderate lipophilicity. The Cl group adds ~0.7 log units vs. phenethylamine (1.41).
LogD (pH 7.4) -0.22 Effective distribution is hydrophilic due to ionization.
Water Solubility Slight (Free Base)High (HCl Salt)The free base is an oil; the HCl salt is a crystalline solid.

Experimental Protocol: Potentiometric Determination

Target: Precise determination of pKa using the Hydrochloride salt. Method: Potentiometric Titration with NaOH.

Reagents & Setup
  • Analyte: 2-(4-Chlorophenyl)ethylamine Hydrochloride (>98% purity).

  • Titrant: 0.1 M NaOH (Standardized against KHP).

  • Solvent: Carbonate-free distilled water (degassed with

    
    ).
    
  • Ionic Strength Adjuster (ISA): 0.15 M KCl (to mimic physiological ionic strength).

  • Equipment: Automated titrator or pH meter with glass combination electrode (resolution ±0.001 pH).

Workflow Diagram

Protocol Start Start: Weigh ~0.5 mmol HCl Salt Dissolve Dissolve in 50mL Degassed 0.15M KCl Start->Dissolve Purge Purge with N2 (Remove CO2) Dissolve->Purge Titrate Add 0.1M NaOH (0.05 mL increments) Purge->Titrate Measure Record pH after Signal Stabilization Titrate->Measure Check pH > 11.5? Measure->Check Check->Titrate No Calc Calculate pKa (Bjerrum / Gran Plot) Check->Calc Yes

Figure 2: Step-by-step potentiometric titration workflow.

Self-Validating Analysis (Gran Plot)

Do not rely solely on the half-equivalence point (pH at 50% volume). Use a Gran Plot to linearize the data, which validates the electrode response and eliminates errors from carbonate contamination.

  • Plot: Volume of NaOH (

    
    ) vs. 
    
    
    
    (for the acidic side).
  • Validation: The x-intercept gives the precise Equivalence Point (

    
    ).
    
  • Calculation:

    
    
    Calculate pKa at multiple points in the buffer region (20% - 80% neutralization) and average them. If the standard deviation > 0.05, reject the dataset.
    

Pharmaceutical Implications[3][4][5][6]

Salt Selection

Due to the high pKa (9.72), the free base acts as a strong base.

  • Preferred Salt: Hydrochloride (HCl).[1][2]

  • Reasoning: The

    
     between the amine (9.7) and HCl (-7) is >16, ensuring complete proton transfer and a highly stable, non-hygroscopic crystalline lattice. Weaker acids (e.g., acetic acid) may risk disproportionation.
    
Solubility & Permeability

While the intrinsic lipophilicity (LogP ~2.1) suggests good membrane permeability, the effective distribution at pH 7.4 (LogD -0.22) indicates the compound is membrane-impermeable in its dominant form.

  • Absorption Mechanism: Absorption likely occurs via the "ion-pair" mechanism or through the transient neutral fraction in the higher pH microclimate of the intestinal brush border (pH ~6.0 - 6.5).

References

  • PubChem. (2025).[3] Phenethylamine (CID 1001) and 2-(4-Chlorophenyl)ethylamine (CID 67430) Physicochemical Data. National Library of Medicine. [Link]

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London.
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Hansch, C., et al. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society.[4] (Source for Hammett substituent constants and Cl inductive effects).

Sources

2-(4-Chlorophenyl)ethylamine SMILES string and InChIKey

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-(4-Chlorophenyl)ethylamine

Chemical Identity & Structural Informatics

2-(4-Chlorophenyl)ethylamine (also known as p-chlorophenethylamine) is a halogenated derivative of phenethylamine. It serves as a critical scaffold in the synthesis of pharmaceutical agents (e.g., baclofen analogs) and acts as a pharmacological probe for monoaminergic systems.

The following table consolidates the verified chemical identifiers required for database integration and cheminformatics workflows.

Identifier Type Value Context
Common Name 2-(4-Chlorophenyl)ethylamineStandard Nomenclature
CAS Registry Number 156-41-2 Free Base
SMILES (Canonical) NCCc1ccc(Cl)cc1Cheminformatics / Modeling
InChI String InChI=1S/C8H10ClN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6,10H2IUPAC Standard
InChIKey SRXFXCKTIGELTI-UHFFFAOYSA-N Hashed Database Key
Molecular Formula C₈H₁₀ClNStoichiometry
Molecular Weight 155.62 g/mol Mass Spectrometry

Synthetic Framework: Nitrile Reduction Protocol

The most robust synthetic route for high-purity 2-(4-Chlorophenyl)ethylamine involves the reduction of 4-chlorobenzyl cyanide (4-chlorophenylacetonitrile). This method avoids the regioselectivity issues often encountered during the direct chlorination of phenethylamine.

Reaction Logic

The transformation proceeds via the nucleophilic attack of a hydride source on the nitrile carbon, forming an imine intermediate which is rapidly reduced to the primary amine.

Reagents:

  • Precursor: 4-Chlorobenzyl cyanide (CAS: 140-53-4)

  • Reducing Agent: Borane-Tetrahydrofuran complex (BH₃·THF) or Lithium Aluminum Hydride (LiAlH₄). Note: BH₃·THF is preferred for higher chemoselectivity, minimizing potential dechlorination of the aromatic ring.

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Laboratory Protocol
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain an inert atmosphere (Nitrogen or Argon).

  • Solvation: Dissolve 4-chlorobenzyl cyanide (10.0 mmol) in anhydrous THF (30 mL). Cool the solution to 0°C using an ice bath to control the exotherm of the subsequent addition.

  • Reduction:

    • Charge the addition funnel with BH₃·THF (1.0 M solution, 30 mL, 3.0 equiv).

    • Add the borane solution dropwise over 20 minutes. Caution: Gas evolution may occur.

    • Once addition is complete, remove the ice bath and heat the mixture to reflux (66°C) for 4–6 hours.

  • Quenching (Hydrolysis):

    • Cool the reaction mixture to 0°C.

    • Carefully add Methanol (MeOH) dropwise to destroy excess borane.

    • Add 6M HCl (15 mL) and reflux for 1 hour to cleave the boron-nitrogen complex.

  • Isolation:

    • Basify the aqueous layer to pH >12 using 4M NaOH.

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude oil can be purified via vacuum distillation (bp ~105°C at 2 mmHg) or converted to the hydrochloride salt for crystallization (EtOH/Et₂O).

Synthetic Workflow Diagram

Synthesis Start 4-Chlorobenzyl Cyanide (Precursor) Step1 Hydride Addition (BH3·THF / 0°C) Start->Step1 Reduction Inter Boron-Nitrogen Complex Step1->Inter Reflux Step2 Acid Hydrolysis (HCl Reflux) Inter->Step2 Quench End 2-(4-Chlorophenyl)ethylamine (Target) Step2->End Basify & Extract

Figure 1: Step-wise reduction pathway from nitrile precursor to primary amine target.

Pharmacological Mechanism & Biological Context[2][5][6]

2-(4-Chlorophenyl)ethylamine acts primarily as a substrate and inhibitor of Monoamine Oxidase (MAO), with distinct kinetic properties compared to unsubstituted phenethylamine (PEA).

Mechanism of Action (MOA)
  • MAO Inhibition: The introduction of the chlorine atom at the para-position increases lipophilicity (LogP) and steric bulk. This modification often results in increased affinity for the MAO-B isoform active site compared to MAO-A, although it acts as a non-selective inhibitor at high concentrations. By inhibiting MAO, the molecule prevents the oxidative deamination of monoamines (Dopamine, Serotonin).[1]

  • Trace Amine Associated Receptors (TAARs): As a structural analog of PEA (the endogenous ligand for TAAR1), 2-(4-Chlorophenyl)ethylamine is implicated in the activation of TAAR1, a G-protein coupled receptor that modulates dopaminergic firing rates.

Signaling Pathway Visualization

Pharmacology cluster_neuron Presynaptic Terminal Drug 2-(4-Chlorophenyl)ethylamine MAO MAO-B Enzyme (Mitochondrial) Drug->MAO Inhibits (Ki enhancement) VMAT Vesicular Transport Drug->VMAT Modulates (Secondary) DA_Pool Cytosolic Dopamine (Increased) MAO->DA_Pool Prevents Degradation Receptor Post-Synaptic Dopamine Receptors DA_Pool->Receptor Efflux / Signaling

Figure 2: Pharmacodynamic interaction showing MAO-B inhibition leading to increased cytosolic dopamine availability.

Handling, Stability, and Analytics

Safety Profile (SDS Summary)

This compound is a primary amine and exhibits caustic properties similar to PEA.

  • Hazards: Skin Corrosion (Category 1B), Serious Eye Damage (Category 1).[2]

  • PPE: Nitrile gloves (0.11 mm min thickness), chemical safety goggles, and face shield. Work strictly within a fume hood.

  • Storage: Store at 2–8°C under inert gas (Argon). The free base readily absorbs CO₂ from the air to form carbamates; the hydrochloride salt is significantly more stable.

Analytical Validation

To confirm the identity of the synthesized or purchased material, use the following parameters:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.28 (d, J=8.4 Hz, 2H), 7.15 (d, J=8.4 Hz, 2H), 2.98 (t, J=6.8 Hz, 2H), 2.75 (t, J=6.8 Hz, 2H), 1.35 (br s, 2H, NH₂).

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

    • Mobile Phase: Acetonitrile:Water (0.1% TFA) gradient.

    • Detection: UV at 220 nm (Absorption of the chlorobenzene moiety).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 67430, 2-(4-Chlorophenyl)ethylamine. Retrieved from [Link]

  • Mellin, T. N., et al. (1983). Neuropharmacology of the parasitic trematode, Schistosoma mansoni. (Demonstrates use of p-chlorophenethylamine as a biogenic amine analog). Retrieved from [Link]

Sources

Methodological & Application

using 2-(4-Chlorophenyl)ethylamine as a guanidine precursor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the conversion of 2-(4-chlorophenyl)ethylamine (4-CPEA) into its corresponding guanidine derivative,


-(4-chlorophenethyl)guanidine. This transformation converts a standard primary amine (pKa ~9.8) into a superbasic guanidinium species (pKa ~13.5), significantly altering the physicochemical profile and receptor binding affinity of the scaffold. We prioritize the Bernatowicz-Wu protocol  using 

-Di-Boc-1H-pyrazole-1-carboxamidine due to its operational simplicity and high yields, while providing a scalable alternative using

-methylisothiourea.

Introduction: The Pharmacophore Context

2-(4-Chlorophenyl)ethylamine is a privileged scaffold in medicinal chemistry. The 4-chloro substituent provides metabolic stability (blocking para-hydroxylation) and enhances lipophilicity (


 effects), while the ethyl spacer allows for conformational flexibility.

Converting this amine to a guanidine creates a "super-cation" capable of bidentate hydrogen bonding with carboxylate residues (Asp, Glu) in receptor pockets. This structural motif is critical in:

  • Histamine H3/H4 Antagonists: Mimicking the imidazole ring of histamine while preventing receptor activation.

  • NHE Inhibitors: Targeting the Sodium-Hydrogen Exchanger isoform 1.

  • Antimicrobial Peptidomimetics: Enhancing membrane disruption via cationic amphiphilicity.

Strategic Analysis of Guanylating Agents

Choosing the right electrophile is critical for yield and purification. We compare the three dominant methodologies below:

ParameterMethod A: Pyrazole-1-carboxamidine (Recommended) Method B: S-Methylisothiourea (Scalable) Method C: Cyanamide (Legacy)
Reagent Type Electrophilic AmidineThioimidate SaltNitrile-like
Conditions Room Temp, Mild BaseReflux, Strong BaseHigh Heat, Acid/Base
Byproduct Pyrazole (Water soluble/Volatile)Methyl Mercaptan (Toxic gas/Odor)Uncontrolled polymerization
Selectivity High (Mono-guanidinylation)ModerateLow (Dimerization risk)
Purification Flash Chromatography (Easy)RecrystallizationDifficult

Mechanistic Pathway & Workflow

The reaction proceeds via a nucleophilic addition-elimination mechanism. The primary amine of 4-CPEA attacks the central carbon of the amidine, collapsing the tetrahedral intermediate to expel the leaving group (pyrazole).

Guanidinylation_Workflow Start Start: 2-(4-Chlorophenyl)ethylamine Reagent Reagent Selection: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Start->Reagent + DIPEA / DCM Intermed Intermediate: Tetrahedral Adduct Reagent->Intermed Nucleophilic Attack Protect Protected Guanidine: N,N'-Di-Boc-N''-(4-chlorophenethyl)guanidine Intermed->Protect - Pyrazole Deprotect Deprotection: TFA / DCM (1:1) Protect->Deprotect Acidolysis Final Final Product: N-(4-Chlorophenethyl)guanidine Deprotect->Final Salt Formation

Caption: Step-wise workflow for the synthesis of N-(4-chlorophenethyl)guanidine using the protected Bernatowicz reagent.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Bernatowicz-Wu Method)

Best for: Drug discovery, high purity, milligram to gram scale.

Reagents:

  • 2-(4-Chlorophenyl)ethylamine (1.0 equiv)

  • 
    -Di-Boc-1H-pyrazole-1-carboxamidine (1.05 equiv)
    
  • 
    -Diisopropylethylamine (DIPEA) (1.1 equiv)
    
  • Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Trifluoroacetic acid (TFA)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4-chlorophenyl)ethylamine (1.0 mmol, 155.6 mg) in anhydrous DCM (5 mL).

  • Reagent Addition: Add

    
    -Di-Boc-1H-pyrazole-1-carboxamidine (1.05 mmol, 325 mg) followed by DIPEA (1.1 mmol, 191 
    
    
    
    L).
    • Note: The reaction is slightly exothermic; add DIPEA slowly.

  • Incubation: Stir the mixture at room temperature for 4–16 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 4:1). The starting amine (ninhydrin active) should disappear, and a less polar UV-active spot (the Boc-guanidine) should appear.

  • Workup (Protected Intermediate):

    • Dilute with DCM (20 mL).

    • Wash with 5% KHSO

      
       (remove excess amine/DIPEA) and Brine.
      
    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
    • Optional: Purify the Boc-intermediate via flash chromatography if high purity is required before deprotection.

  • Deprotection:

    • Dissolve the crude Boc-guanidine in a 1:1 mixture of DCM:TFA (4 mL total).

    • Stir for 2 hours at room temperature. Evolution of CO

      
       gas indicates successful deprotection.
      
  • Final Isolation:

    • Remove volatiles under a stream of nitrogen or rotary evaporation.

    • Precipitate the product by adding cold diethyl ether to the oily residue. The product will crystallize as the trifluoroacetate salt.

Yield Expectation: 85–95% (over two steps).

Protocol B: The "Scale-Up" (S-Methylisothiourea Method)

Best for: Multi-gram synthesis, cost-sensitive projects.

Reagents:

  • 2-(4-Chlorophenyl)ethylamine (1.0 equiv)

  • 
    -Methylisothiourea hemisulfate (0.5 equiv - stoichiometry accounts for sulfate dimer)
    
  • Ethanol/Water (1:1)

Step-by-Step Procedure:

  • Setup: Dissolve 2-(4-chlorophenyl)ethylamine (10 mmol, 1.55 g) in 20 mL of Ethanol/Water (1:1 v/v).

  • Addition: Add

    
    -Methylisothiourea hemisulfate (5 mmol, 1.39 g).
    
  • Reflux: Equip with a reflux condenser and a trap containing bleach (to neutralize evolved methyl mercaptan gas). Heat to reflux (80°C) for 6–12 hours.

    • Safety Alert: Methyl mercaptan has a stench threshold of 1 ppb. Perform exclusively in a high-flow fume hood.

  • Workup:

    • Cool the solution to 0°C.

    • The guanidinium sulfate salt often precipitates directly. Filter and wash with cold acetone.

    • If no precipitate forms, evaporate solvent and recrystallize from EtOH/Et

      
      O.
      

Analytical Validation (Self-Validating System)

To ensure the protocol worked, compare your analytical data against these expected values.

TechniqueDiagnostic SignalInterpretation
1H NMR (DMSO-d6)

7.2–7.4 ppm (m, 4H)
Aromatic protons (4-Cl-phenyl ring).
1H NMR (DMSO-d6)

3.3–3.4 ppm (q, 2H)
Critical Shift: The

-CH

next to nitrogen shifts downfield compared to the starting amine (~2.8 ppm

~3.3 ppm).
1H NMR (DMSO-d6)

7.0–7.5 ppm (br s, 4-5H)
Exchangeable Guanidinium protons (NH).
LC-MS (ESI+)

198.1 [M+H]

Consistent with C

H

ClN

+ H

. Note the 3:1 Chlorine isotope pattern (35Cl/37Cl).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (Protocol A) Incomplete deprotectionEnsure TFA is fresh. Extend reaction time or heat to 35°C.
"Sticky" Oil Product Trapped TFA/SolventTriturate the oil with diethyl ether or hexane to induce crystallization. Lyophilize from water/acetonitrile.
Starting Material Remains Steric hindranceAlthough 4-CPEA is primary, if the reagent is old, it hydrolyzes. Use fresh pyrazole reagent. Add DMAP (0.1 equiv) as a catalyst.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992).[1][2] 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis.[3] The Journal of Organic Chemistry, 57(8), 2497–2502. Link

  • Katritzky, A. R., et al. (2005). Recent progress in the synthesis of guanidines.[4][5] Arkivoc, 2005(iv), 49-87. Link

  • PubChem Compound Summary. (2023). 2-(4-Chlorophenyl)ethylamine. National Center for Biotechnology Information. Link

  • Feichtinger, K., et al. (1998). Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents. The Journal of Organic Chemistry, 63(12), 3804–3805. Link

Sources

Application Note: Microwave-Assisted Synthesis of 2-(4-Chlorophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-speed protocol for the synthesis of 2-(4-chlorophenyl)ethylamine (also known as 4-chlorophenethylamine), a critical scaffold in the development of serotonergic ligands and GABA-B agonists (e.g., Baclofen analogs).

Traditional thermal methods for phenethylamine synthesis (e.g.,


 reduction of nitrostyrenes) often require reflux times exceeding 12–24 hours, harsh solvents, and hazardous high-pressure hydrogenation. This guide presents a Microwave-Assisted Organic Synthesis (MAOS)  workflow that reduces total reaction time to under 45 minutes while utilizing Catalytic Transfer Hydrogenation (CTH)  to ensure safety and chemoselectivity (preventing dehalogenation).
Key Performance Indicators (KPIs)
ParameterConventional Thermal MethodMicrowave Protocol (This Guide)
Total Reaction Time 18–36 Hours< 45 Minutes
Energy Efficiency Low (Convective heating)High (Direct dielectric heating)
Safety Profile High Risk (Pyrophoric hydrides/

gas)
Improved (In-situ hydrogen generation)
Chemoselectivity Variable (Risk of dechlorination)High (Using Pt/C catalyst)

Scientific Principles & Mechanism[1]

Dielectric Heating Advantage

Microwave synthesis relies on dipolar polarization and ionic conduction .[1][2] In this protocol, polar reagents (Nitromethane in Step 1 and Formic Acid/Ammonium Formate in Step 2) couple directly with the oscillating electromagnetic field (2.45 GHz). This creates rapid internal heating, inverting the thermal gradient found in oil baths and accelerating reaction kinetics according to the Arrhenius law.

Reaction Pathway

The synthesis follows a two-step "Henry-Reduction" route:

  • Microwave-Henry Reaction: Condensation of 4-chlorobenzaldehyde with nitromethane to form the nitrostyrene intermediate.

  • Microwave-CTH Reduction: Selective reduction of the alkene and nitro groups using formate as a hydrogen donor.

ReactionScheme Start 4-Chlorobenzaldehyde Inter 1-Chloro-4-(2-nitrovinyl)benzene (Nitrostyrene) Start->Inter Step 1: MW, 90°C 20 min Reagent1 + Nitromethane (NH4OAc Cat.) Product 2-(4-Chlorophenyl)ethylamine Inter->Product Step 2: MW, 120°C 10 min Reagent2 + HCOONH4 (Pt/C Cat.)

Figure 1: Reaction scheme for the two-step microwave synthesis.

Experimental Protocols

Step 1: Synthesis of 1-Chloro-4-(2-nitrovinyl)benzene (Nitrostyrene)

This step utilizes the Henry reaction.[3] Ammonium acetate is used as a mild catalyst.[3] The microwave irradiation drives the equilibrium forward rapidly, eliminating the need for Dean-Stark traps often used in thermal dehydration.

Materials:

  • 4-Chlorobenzaldehyde (10 mmol)

  • Nitromethane (5 mL, acts as solvent and reagent)

  • Ammonium Acetate (

    
    , 0.3 eq)[3]
    
  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

Protocol:

  • Load: In a 10 mL microwave-transparent pressure vial, dissolve 4-chlorobenzaldehyde (1.40 g, 10 mmol) in Nitromethane (5 mL).

  • Catalyst: Add Ammonium Acetate (0.23 g, 3 mmol). Add a magnetic stir bar.[4][5]

  • Seal: Cap the vial with a Teflon-lined septum.

  • Irradiate: Program the microwave reactor:

    • Temperature: 90 °C

    • Power: Dynamic (Max 100 W)

    • Hold Time: 20 minutes

    • Stirring: High

  • Workup: Cool to room temperature (air jet cooling). The product often precipitates upon cooling. If not, remove excess nitromethane under reduced pressure. Recrystallize from ethanol/water (9:1) to obtain yellow needles.

  • Yield Expectation: 85–92%.

Step 2: Reduction to 2-(4-Chlorophenyl)ethylamine

Critical Safety & Chemoselectivity Note: Standard catalytic hydrogenation (Pd/C +


) often causes dehalogenation  (removal of the Chlorine atom) in microwave fields due to local "hot spots" on the catalyst surface. To prevent this, we use Platinum on Carbon (Pt/C)  and Ammonium Formate  (Catalytic Transfer Hydrogenation). Pt is less prone to oxidative addition into the Aryl-Cl bond than Pd.

Materials:

  • Nitrostyrene intermediate (from Step 1, 2 mmol)

  • Ammonium Formate (10 mmol, 5 eq)

  • Catalyst: 5% Pt/C (10 wt% loading relative to substrate) or sulfided Pd/C.

  • Solvent: Methanol or Ethanol (5 mL)

Protocol:

  • Load: In a 10 mL microwave vial, suspend the nitrostyrene (0.36 g, 2 mmol) and Ammonium Formate (0.63 g, 10 mmol) in Ethanol (5 mL).

  • Catalyst: Carefully add 5% Pt/C (36 mg). Caution: Dry catalyst can be pyrophoric. Wet with solvent immediately.

  • Purge: Flush the headspace with Nitrogen or Argon for 30 seconds to remove oxygen. Seal the vial.

  • Irradiate: Program the microwave reactor:

    • Temperature: 120 °C

    • Pressure Limit: 15 bar (Ammonium formate decomposes to

      
      , 
      
      
      
      , and
      
      
      ; pressure will rise).
    • Hold Time: 10 minutes.

  • Workup:

    • Cool to

      
       °C.
      
    • Filter the mixture through a Celite pad to remove the catalyst (Wash with MeOH).

    • Concentrate the filtrate in vacuo.

    • Dissolve residue in DCM, wash with 1M NaOH (to remove formate salts), then brine. Dry over

      
      .[6]
      
    • Optional: Convert to Hydrochloride salt by adding HCl in ether for long-term storage.

Process Workflow & Logic

The following diagram illustrates the operational workflow, highlighting critical decision points and safety checks.

Workflow cluster_0 Step 1: Henry Condensation cluster_1 Step 2: Selective Reduction S1_Prep Mix Aldehyde + MeNO2 + NH4OAc S1_MW MW Irradiation 90°C, 20 min S1_Prep->S1_MW S1_Iso Isolate Nitrostyrene (Recrystallize) S1_MW->S1_Iso S2_Prep Suspend Nitrostyrene + HCOONH4 + Pt/C S1_Iso->S2_Prep S2_Safety Purge O2 (Inert Gas) Check Pressure Limit S2_Prep->S2_Safety S2_MW MW Irradiation 120°C, 10 min S2_Safety->S2_MW S2_Filter Filter Catalyst (Celite) S2_MW->S2_Filter End Final Product (Free base or HCl salt) S2_Filter->End

Figure 2: Operational workflow for the microwave-assisted synthesis.

Analytical Validation

To ensure the protocol was successful, compare your results against these spectral expectations:

  • Intermediate (Nitrostyrene):

    • 1H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of trans-alkene doublets (

      
      ) around 7.5–8.0 ppm.
      
  • Final Product (Amine):

    • 1H NMR (

      
      ): 
      
      • 
         7.2–7.0 (m, 4H, Ar-H)
        
      • 
         2.95 (t, 2H, 
        
        
        
        )
      • 
         2.75 (t, 2H, 
        
        
        
        )
      • 
         1.2–1.5 (broad s, 2H, 
        
        
        
        )
    • Key Indicator: Disappearance of alkene protons; retention of the Para-Chloro substitution pattern (symmetric doublets in aromatic region). If the Chlorine is lost (dehalogenation), you will see a monosubstituted benzene pattern (multiplet, 5H).

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete condensation due to water.Although MW drives water off, ensure reagents are dry. Increase temp to 100°C.
Dechlorination (Step 2) Catalyst too active (Pd/C).Switch to Pt/C or sulfided Pd/C. Lower temp to 100°C.
Vessel Over-pressure Decomposition of Formate.Reduce scale or increase vessel size. Ensure headspace ratio is >50%.
Incomplete Reduction Catalyst poisoning.Use fresh catalyst. Ensure the nitrostyrene is pure (residual nitromethane can poison the reaction).

References

  • Varma, R. S., et al. (1997). Microwave-assisted Henry reaction: solvent-free synthesis of conjugated nitroalkenes. Tetrahedron Letters.

  • Pai, N. R., et al. (2013). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research.

  • Gowravaram, S., et al. (2006). Microwave assisted rapid and simplified hydrogenation. Journal of Organic Chemistry. (Demonstrating CTH efficiency).

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 2-(4-Chlorophenyl)ethylamine Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 2-(4-Chlorophenyl)ethylamine in acidic environments. As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to anticipate and address stability challenges in your experiments.

Introduction: Understanding the Molecule

2-(4-Chlorophenyl)ethylamine is a primary amine with a pKa of its conjugate acid estimated to be around 10.3[1]. This indicates that in acidic to neutral solutions, it will predominantly exist in its protonated, water-soluble ammonium form. While this protonation generally protects the amine from certain oxidative degradations, the overall stability of the molecule in acidic conditions is not guaranteed and is influenced by factors such as pH, temperature, and the presence of other reactive species.

This guide will delve into the potential degradation pathways, provide robust experimental protocols for stability assessment, and offer solutions to common problems encountered in the laboratory.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you may encounter during your work with 2-(4-Chlorophenyl)ethylamine in acidic media.

Issue 1: Unexpected Product Formation During Synthesis or Purification in Acidic Conditions

Question: I am using acidic conditions (e.g., HCl, TFA) for the workup or purification of a reaction involving 2-(4-Chlorophenyl)ethylamine, and I'm observing an unexpected, higher molecular weight byproduct. What could be happening?

Answer:

It is highly probable that you are observing a self-condensation reaction, specifically an acid-catalyzed dimerization or oligomerization. Under strong acidic conditions and elevated temperatures, phenylethylamines can undergo reactions like the Pictet-Spengler reaction if a carbonyl source is present, leading to the formation of tetrahydroisoquinolines.[2][3][4] While this typically requires an external aldehyde or ketone, trace carbonyl impurities in your solvents or reagents can initiate this pathway.

The chloro-substituent on the phenyl ring is electron-withdrawing, which can influence the nucleophilicity of the aromatic ring. However, under forcing conditions (strong acid, heat), cyclization reactions can still occur.

Troubleshooting Protocol:

  • Re-evaluate Acid Choice and Concentration: Use the mildest acidic conditions necessary for your protocol. Consider using a weaker acid or a more dilute solution of a strong acid.

  • Temperature Control: Perform your acidic steps at the lowest practical temperature. Avoid prolonged heating in acidic media.

  • Solvent Purity: Ensure your solvents are free from aldehyde or ketone impurities. Use freshly distilled or high-purity solvents.

  • Inert Atmosphere: If oxidation is a concern, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Characterize the Byproduct: Isolate the byproduct and characterize it using techniques like Mass Spectrometry and NMR to confirm its structure. This will provide definitive evidence of the degradation pathway.

Issue 2: Loss of Analyte During Sample Preparation for HPLC Analysis

Question: I am preparing samples of 2-(4-Chlorophenyl)ethylamine in an acidic mobile phase for RP-HPLC analysis, and I'm seeing a decrease in the peak area over time, even at room temperature. What is causing this instability?

Answer:

While significant degradation at room temperature in a typical HPLC mobile phase (e.g., 0.1% formic or acetic acid) is less likely to be rapid, it is not impossible over extended periods. The primary concerns are potential interactions with other components in your sample matrix or slow degradation catalyzed by the acidic conditions.

A more common issue is the interaction of the amine with the silica support of the HPLC column, especially if the column is not well-endcapped or is aging. This can lead to peak tailing and apparent loss of analyte.

Troubleshooting Protocol:

  • Sample Stability Study: Prepare your sample in the acidic mobile phase and analyze it at regular intervals (e.g., 0, 2, 4, 8, 24 hours) while keeping it in the autosampler. This will help you determine the rate of degradation, if any.

  • Use a Suitable HPLC Column: Employ a modern, well-endcapped C18 column. Consider using a column with a different stationary phase if peak shape is poor.

  • Mobile Phase Modifier: Ensure your mobile phase contains an appropriate concentration of an acid modifier (e.g., 0.1% TFA or formic acid) to ensure consistent protonation of the amine and minimize interactions with the silica.

  • Control Sample: Prepare a control sample in a neutral or slightly basic solution (if solubility permits) to compare its stability.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary degradation pathway for 2-(4-Chlorophenyl)ethylamine under strongly acidic conditions?

A1: Based on the known reactivity of phenylethylamines, a potential degradation pathway under harsh acidic conditions (e.g., concentrated acid, high temperature) is the Pictet-Spengler reaction , especially in the presence of a carbonyl source.[2][5] This involves the formation of an iminium ion followed by intramolecular electrophilic aromatic substitution to yield a tetrahydroisoquinoline derivative.

Q2: How does the para-chloro substituent affect the stability of the molecule in acid?

A2: The chlorine atom is an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic substitution. This would likely make the Pictet-Spengler cyclization more difficult compared to an unsubstituted phenylethylamine.[4] However, it does not entirely prevent it under forcing conditions. The chloro group itself is generally stable to hydrolysis under typical acidic conditions.

Q3: What are the ideal storage conditions for a stock solution of 2-(4-Chlorophenyl)ethylamine?

A3: For short-term storage, a solution in a high-purity organic solvent (e.g., methanol, acetonitrile) is recommended. For longer-term storage, it is best to store the compound as a solid salt (e.g., hydrochloride salt) in a cool, dry, and dark place under an inert atmosphere. If an aqueous stock solution is required, preparing it fresh is ideal. If it must be stored, use purified water, adjust the pH to a mildly acidic range (e.g., pH 4-6) where the amine is protonated and less reactive, and store at 2-8°C.

Q4: How can I perform a forced degradation study to assess the stability of 2-(4-Chlorophenyl)ethylamine in acidic conditions?

A4: A forced degradation study is a systematic way to evaluate the stability of a compound under stress conditions. The goal is to achieve a modest level of degradation (typically 5-20%) to identify potential degradation products without completely destroying the parent molecule.

Experimental Protocols

Protocol 1: Forced Degradation Study in Acidic Conditions

This protocol outlines a typical forced degradation experiment to assess the stability of 2-(4-Chlorophenyl)ethylamine in an acidic solution.

Materials:

  • 2-(4-Chlorophenyl)ethylamine

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH) for neutralization

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Volumetric flasks and pipettes

  • HPLC system with a UV or PDA detector

Procedure:

  • Sample Preparation: Prepare a stock solution of 2-(4-Chlorophenyl)ethylamine in a suitable solvent (e.g., 50:50 water:acetonitrile) at a concentration of 1 mg/mL.

  • Stress Condition: In a volumetric flask, add a known volume of the stock solution and dilute with 1 M HCl to a final concentration of 0.1 mg/mL.

  • Incubation: Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). A parallel experiment at room temperature should also be conducted.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization and Dilution: Before analysis, neutralize the acidic sample with an equivalent amount of 1 M NaOH. Dilute the sample to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Data Analysis: Compare the chromatograms of the stressed samples with the unstressed sample (time 0). Calculate the percentage of degradation and identify any new peaks corresponding to degradation products.

Parameter Condition
Acid1 M HCl
Temperature60°C
Time Points0, 2, 4, 8, 24 hours
Analyte Conc.0.1 mg/mL

Table 1: Recommended Conditions for Forced Degradation Study

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate 2-(4-Chlorophenyl)ethylamine from its potential degradation products.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm (a PDA detector is recommended for peak purity analysis)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

Potential Acid-Catalyzed Reaction of 2-(4-Chlorophenyl)ethylamine

G cluster_reactants Reactants cluster_conditions Conditions cluster_intermediates Intermediates cluster_products Potential Product 2_4_CPEA 2-(4-Chlorophenyl)ethylamine Iminium Iminium Ion 2_4_CPEA->Iminium Condensation Carbonyl Aldehyde/Ketone (Trace Impurity) Carbonyl->Iminium Acid Strong Acid (H+) Acid->Iminium Heat Heat (Δ) THIQ Tetrahydroisoquinoline Derivative Heat->THIQ Iminium->THIQ Intramolecular Cyclization (Pictet-Spengler)

Caption: Potential Pictet-Spengler reaction of 2-(4-Chlorophenyl)ethylamine in the presence of a carbonyl source under acidic conditions.

Forced Degradation Experimental Workflow

G Start Start: Prepare Stock Solution of 2-(4-Chlorophenyl)ethylamine Stress Expose to Acidic Stress (e.g., 1 M HCl, 60°C) Start->Stress Sample Withdraw Samples at Time Points (0, 2, 4, 8, 24h) Stress->Sample Neutralize Neutralize and Dilute Samples Sample->Neutralize Analyze Analyze by Stability-Indicating HPLC Neutralize->Analyze Data Evaluate Data: - % Degradation - Identify Degradants Analyze->Data End End: Stability Profile Established Data->End

Sources

Technical Support Center: Recrystallization of 2-(4-Chlorophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the purification of 2-(4-chlorophenyl)ethylamine via recrystallization. It is designed for chemistry professionals engaged in research and development who may encounter practical challenges during the purification process. The content is structured in a question-and-answer format to directly address common issues and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My sample of 2-(4-chlorophenyl)ethylamine is a liquid at room temperature. How can I purify it by recrystallization?

This is the most critical initial observation. Since 2-(4-chlorophenyl)ethylamine is typically a liquid under standard laboratory conditions, direct recrystallization is not feasible.[1][2] The foundational principle of recrystallization requires the compound of interest to be a solid that can be dissolved in a hot solvent and then precipitate upon cooling.[3][4][5]

To overcome this, you must first convert the liquid amine into a solid crystalline salt. The basicity of the ethylamine functional group (pKa ≈ 9-10) makes it an excellent candidate for acid-base chemistry.[1]

Recommended Solution: Convert to a Hydrochloride (HCl) Salt

Reacting the amine with hydrochloric acid (HCl) will form 2-(4-chlorophenyl)ethylamine hydrochloride, a stable, solid salt. This salt will have significantly different solubility characteristics, typically exhibiting higher solubility in polar solvents than the freebase, making it ideal for recrystallization. The ability to crystallize the salt form is a common and effective strategy for purifying amines.[6][7]

Q2: What is the best solvent for recrystallizing the hydrochloride salt of 2-(4-chlorophenyl)ethylamine?

Choosing the right solvent is paramount for achieving high purity and yield.[5] The ideal solvent should dissolve the salt completely when hot but poorly when cold.

Solvent Selection Strategy:

  • Start with Polar Protic Solvents: Given the ionic nature of the hydrochloride salt, polar solvents are the best starting point. Common choices include:

    • Ethanol

    • Methanol

    • Isopropanol

    • Water

  • Conduct Small-Scale Solubility Tests: Before committing to a bulk recrystallization, test the solubility of a small amount of your crude salt (e.g., 50-100 mg) in various solvents (e.g., 1-2 mL).[4] Observe which solvent requires a minimal amount to dissolve the salt at its boiling point and yields a significant amount of crystals upon cooling in an ice bath.

Recommended Solvent Systems:

Solvent SystemRationale & CharacteristicsSuitability
Ethanol/Water A mixed solvent system that is often highly effective. Ethanol acts as the primary "good" solvent, while water acts as the "poor" solvent (anti-solvent). This combination allows for fine-tuning of the solubility profile.Excellent Starting Point. The ratio can be adjusted to optimize crystal growth and yield.
Isopropanol A single solvent that often provides a good balance of solubility. It's less polar than ethanol, which can sometimes lead to better crystal formation and lower solubility at cold temperatures.Strong Candidate. Often yields clean crystals with good recovery.
Ethanol A reliable single solvent for many amine salts. It is effective but may be too good of a solvent, potentially reducing yield if the salt remains somewhat soluble even when cold.Good, but may require concentration or lower temperatures for optimal yield.
Q3: I tried recrystallizing, but my compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

"Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, forming an impure liquid layer instead of a solid lattice.[8] This is a common problem, especially with mixed solvent systems or when the solution is cooled too rapidly.

Causality & Troubleshooting:

  • Cause 1: Solution is too concentrated. The saturation point of the solution is being reached at a temperature where your compound is still molten.

    • Solution: Re-heat the mixture until the oil redissolves completely. Add a small amount (5-10% more) of the hot "good" solvent (e.g., ethanol) to decrease the overall concentration. Allow it to cool more slowly.[8]

  • Cause 2: Cooling is too rapid. Plunging a hot flask directly into an ice bath can cause the compound to crash out of solution as an oil.

    • Solution: Always allow the solution to cool slowly and undisturbed to room temperature first. This allows for the gradual formation of nucleation sites and ordered crystal growth.[3][4] Once at room temperature, then transfer the flask to an ice bath to maximize precipitation.

  • Cause 3: Incorrect solvent ratio (in mixed systems). Too much "poor" solvent was added.

    • Solution: Re-heat the solution to dissolve the oil. Add a small amount of the "good" solvent dropwise until the solution becomes clear again. Then, allow it to cool slowly.[8]

Q4: My yield is very low after recrystallization. What are the likely causes?

A low yield is a frequent issue that can often be traced back to procedural steps.

Troubleshooting Low Yield:

  • Using Too Much Solvent: This is the most common error.[4] If an excessive volume of solvent is used, the solution may never become saturated enough for crystallization to occur upon cooling, or only a small fraction of the product will precipitate. Always use the minimum amount of boiling solvent required to fully dissolve the solid.

  • Premature Crystallization During Hot Filtration: If you perform a hot gravity filtration to remove insoluble impurities, the product can crystallize in the funnel or on the filter paper as the solution cools.

    • Prevention: Use a stemless funnel, pre-heat the funnel and receiving flask with hot solvent vapor, and use a slight excess of hot solvent before filtering to ensure the compound stays in solution.[9] The excess solvent can be boiled off after filtration.[10]

  • Incomplete Precipitation: The solution may not have been cooled sufficiently or for a long enough period. Ensure the flask is cooled in an ice-water bath for at least 20-30 minutes to maximize crystal recovery.

  • Washing with a Warm or Excessive Amount of Solvent: Washing the collected crystals should be done with a minimal amount of ice-cold solvent to rinse away impurities without re-dissolving a significant portion of the product.[4]

Experimental Protocols & Workflows

Workflow 1: Decision-Making for Solvent System Selection

The following diagram outlines the logical steps for selecting an appropriate recrystallization strategy for 2-(4-chlorophenyl)ethylamine.

G start Start: Crude 2-(4-Chlorophenyl)ethylamine is_liquid Is the sample a liquid at room temperature? start->is_liquid convert_salt Convert to Solid Salt (e.g., Hydrochloride) is_liquid->convert_salt Yes solubility_test Perform Small-Scale Solubility Tests on Salt convert_salt->solubility_test single_solvent Does a single solvent show good differential solubility (hot vs. cold)? solubility_test->single_solvent use_single Proceed with Single Solvent Recrystallization (e.g., Isopropanol) single_solvent->use_single Yes use_mixed Proceed with Mixed Solvent Recrystallization (e.g., Ethanol/Water) single_solvent->use_mixed No end Pure Crystalline Product use_single->end use_mixed->end

Caption: Decision tree for recrystallization strategy.

Protocol 1: Conversion to Hydrochloride Salt & Recrystallization from a Mixed Solvent (Ethanol/Water)

This protocol is the most robust starting point for purifying 2-(4-chlorophenyl)ethylamine.

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve the crude liquid 2-(4-chlorophenyl)ethylamine in a suitable solvent like diethyl ether or ethyl acetate in an Erlenmeyer flask.

    • Cool the solution in an ice bath.

    • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether, or concentrated aqueous HCl if appropriate for the workup) dropwise with stirring. A white precipitate of the hydrochloride salt will form.

    • Continue addition until the solution is acidic (test with pH paper).

    • Collect the solid salt by vacuum filtration, wash with a small amount of cold diethyl ether to remove non-basic impurities, and dry thoroughly.

  • Recrystallization:

    • Place the crude, dry hydrochloride salt into an appropriately sized Erlenmeyer flask.

    • Add the "good" solvent, ethanol, in small portions while heating the mixture to a gentle boil (using a hot plate). Continue adding ethanol until the solid just dissolves.[5]

    • If any insoluble impurities remain, perform a hot gravity filtration at this stage.[9]

    • To the hot, clear solution, add the "poor" solvent, hot water, dropwise until the solution becomes faintly and persistently cloudy.[8] This indicates you have reached the saturation point.

    • Add a few more drops of hot ethanol to re-clarify the solution.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature undisturbed.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small portion of an ice-cold ethanol/water mixture.

    • Dry the crystals completely to remove residual solvent.

Workflow 2: General Recrystallization Process

This flowchart visualizes the universal steps of a successful recrystallization experiment.

G cluster_prep Preparation cluster_purify Purification cluster_crystal Crystallization cluster_isolate Isolation a 1. Select Solvent System (Single or Mixed) b 2. Dissolve Crude Solid in MINIMUM Hot Solvent a->b c 3. Insoluble Impurities Present? b->c d 4. Hot Gravity Filtration c->d Yes e 5. Slow Cooling to Room Temp c->e No d->e f 6. Cool in Ice Bath e->f g 7. Collect Crystals via Vacuum Filtration f->g h 8. Wash with Minimal ICE-COLD Solvent g->h i 9. Dry Crystals h->i j Pure Product i->j

Caption: Standard workflow for laboratory recrystallization.

References

  • OLabs. (n.d.). Recrystallization. Amrita Vishwa Vidyapeetham. [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • California State University, Fullerton. (n.d.). Recrystallization. [Link]

  • University of California, Davis. (n.d.). Recrystallization. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]

  • Justia Patents. (2015, March 26). System and Process for Reclaiming Single and Mixed Amine Solvents. [Link]

  • Nichols, L. (2022, April 7). 3.3F: Mixed Solvents. Chemistry LibreTexts. [Link]

  • ScienceMadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?[Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Organic Syntheses. (n.d.). Submitted by Qiang Yang, et al. [Link]

  • ResearchGate. (2025, August 7). Chirality Switching in the Crystallization of 1‐(4‐Chlorophenyl)ethylamine with Binaphthoic Acid by Ketimine Formation. [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. [Link]

  • Patsnap Eureka. (2014, July 16). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]

  • PubChem. (n.d.). 2-(4-Chlorophenyl)ethylamine. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). CN102584621A - Method for preparing mandipropamid.

Sources

Technical Support Center: High-Purity 2-(4-Chlorophenyl)ethylamine for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Purification, Salt Formation, and QC of CAS 156-41-2 for Biological Screening

Critical Impurity Profiling: The "Why"

User: Why are my IC50 values fluctuating between batches?

Scientist: In bioassays, purity is not just about the percentage of the main peak; it is about the nature of the impurities. 2-(4-Chlorophenyl)ethylamine (4-CPEA) is a primary amine. When synthesized (commonly via reduction of 4-chlorobenzyl cyanide or 4-chloro-


-nitrostyrene), it carries specific "silent" killers for bioassays:
  • Secondary Amine Dimers: During reduction, the primary amine can react with the intermediate imine, forming a dimer (

    
    -bis(4-chlorophenethyl)amine). These are often more lipophilic and can cause off-target binding or false potency.
    
  • Residual Metals: If reduced using Raney Nickel or Pd/C, trace metals can cause cytotoxicity independent of your compound, appearing as false positives in cell death assays.

  • Carbamate Formation: Primary amines greedily absorb

    
     from the air, forming carbamate salts. This alters the molecular weight and solubility, leading to dosing errors.
    
The Impurity Landscape

ImpurityLandscape cluster_0 Synthesis Source cluster_1 The Impurities Precursor 4-Chlorobenzyl Cyanide/Nitrostyrene Reduction Reduction Step (H2/Catalyst) Precursor->Reduction Dimer Secondary Amine (Dimerization) Reduction->Dimer Side Rxn Metals Trace Metals (Pd, Ni) Reduction->Metals Leaching Target Target: 2-(4-Chlorophenyl)ethylamine Reduction->Target Carbamate Carbamate Salt (+CO2 from Air) Target->Carbamate Air Exposure

Figure 1: Origin of critical bioassay interferences. Note that Carbamate formation occurs post-synthesis upon improper storage.

Diagnostic Triage (Troubleshooting Matrix)

Before starting a purification, identify your specific failure mode.

SymptomProbable CauseDiagnostic TestImmediate Action
Oily/Sticky Solid Free base oxidation or Carbamate formationCheck pH. Free base is basic; Carb is neutral.Convert to HCl Salt (Protocol B).
Cytotoxicity (High Cell Death)Residual Heavy Metals or SolventsElemental Analysis (ICP-MS) or NMR for solvent peaks.Acid-Base Extraction (Protocol A) with EDTA wash.
Extra HPLC Peak (Late eluting)Secondary Amine DimerLC-MS (Look for M+ mass ~2x target).Recrystallization (Protocol B) or Distillation.
Inconsistent Potency Hygroscopicity (Water weight)TGA or Karl Fischer titration.Dry under vacuum over

; Store in desiccator.

The Purification Protocols

Protocol A: The "Chemical Switch" (Acid-Base Extraction)

Objective: Remove neutral organics, dimers, and heavy metals. Principle: We manipulate the pH to switch the amine between water-soluble (protonated) and organic-soluble (deprotonated) states.

  • Dissolution: Dissolve 5g of crude 4-CPEA in 50 mL Dichloromethane (DCM) .

  • Acid Extraction (The Trap):

    • Extract the organic layer with

      
       mL of 1M HCl .
      
    • Mechanism:[1][2] The primary amine becomes the hydrochloride salt (

      
      ) and moves to the Aqueous Layer . Neutral impurities stay in the DCM.
      
    • Discard the DCM layer (after verifying the product is in the aqueous phase).

  • The Wash: Wash the combined aqueous acidic layers with 20 mL fresh DCM to remove entrained organics.

  • Basification (The Release):

    • Cool the aqueous layer on ice.

    • Slowly add 10M NaOH until pH > 12. The solution will turn cloudy as the free base oil separates.

  • Recovery:

    • Extract the cloudy aqueous mixture with

      
       mL DCM.
      
    • Combine DCM layers.[3]

    • Crucial Step for Bioassays: Wash DCM with 20 mL Brine containing 1mM EDTA . (EDTA chelates residual metal catalysts).

  • Drying: Dry over anhydrous

    
    , filter, and rotary evaporate to yield the purified Free Base  (liquid).
    
Protocol B: Salt Formation & Recrystallization (The Polisher)

Objective: Convert the liquid free base into a stable, crystalline solid (Hydrochloride Salt) for accurate weighing and storage. Target Melting Point: 210–214°C [1].

  • Salt Formation:

    • Dissolve the purified Free Base (from Protocol A) in a minimal amount of dry Diethyl Ether or Ethanol .

    • Cool to 0°C.

    • Add HCl in Dioxane (4M) or bubble dry HCl gas dropwise until pH is acidic (pH ~2).

    • A white precipitate (4-CPEA

      
       HCl) will form immediately.
      
  • Recrystallization:

    • Filter the crude solid.

    • Dissolve in boiling Isopropanol (IPA) or Ethanol . Use the minimum volume required to dissolve it at boiling point.

    • Optional: If colored, add activated charcoal, boil for 2 mins, and hot filter.

    • Allow to cool slowly to Room Temperature, then to 4°C.

  • Collection:

    • Filter the white needles/plates.

    • Wash with cold Ether.

    • Drying: Dry in a vacuum oven at 40°C for 12 hours.

PurificationFlow Crude Crude Mixture (Organic Soluble) AcidWash Add 1M HCl Crude->AcidWash AqueousPhase Aqueous Layer (Product is Salt) AcidWash->AqueousPhase Product OrganicWaste Organic Layer (Neutrals/Dimers) AcidWash->OrganicWaste Impurities Basify Add NaOH (pH>12) AqueousPhase->Basify FinalExtract Extract DCM + EDTA Wash Basify->FinalExtract Free Base Crystallize Recrystallize (EtOH/IPA) FinalExtract->Crystallize + HCl

Figure 2: The "Chemical Switch" workflow. Note the separation of impurities into the organic waste during the acid phase.

QC & Validation Standards

Do not proceed to bioassay until the compound passes these checks.

MethodAcceptance CriteriaNotes
1H NMR (DMSO-d6) Integrated stoichiometry of ethyl chain (2H, t) to aromatic protons matches perfectly. No extra peaks at

2-3 ppm (solvents).
Check for "doublet of doublets" in aromatic region indicating 4-chloro substitution pattern.
Melting Point 210–214°C (Sharp range < 2°C)Broad range (>2°C) indicates wet salt or dimer contamination.
Solubility Clear solution in PBS or Water (up to 10mM).Turbidity indicates free base contamination (incomplete salt formation).
FAQ: Common User Issues

Q: My product turned into a liquid after sitting on the bench. What happened? A: You likely isolated the Free Base or the salt absorbed moisture. The free base is a liquid at room temperature (BP ~245°C) [2]. Always convert to the HCl salt for storage. If it was a salt, it is hygroscopic; store in a desiccator.

Q: Can I use the Free Base directly in cell culture? A: Not recommended. The free base is an oil that is difficult to solubilize in aqueous media without using high DMSO concentrations (which is cytotoxic). The HCl salt dissolves readily in water/media.

Q: I smell a "fishy" odor from my solid. A: This indicates degradation or the presence of volatile free amines. Recrystallize immediately using Protocol B.

References

  • Sigma-Aldrich. 2-(4-Chlorophenyl)ethylamine hydrochloride Product Specification. CAS 156-28-5.[4] Melting Point 210-215°C. Link

  • PubChem. 2-(4-Chlorophenyl)ethylamine Compound Summary. National Library of Medicine. CID 67430.[5] Link

  • Armarego, W. L. F.Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Vertex AI Search.Common impurities in phenethylamine synthesis. (Data on dimerization and carbamate formation). [Verified via internal search context].

Sources

common impurities in commercial 2-(4-Chlorophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Profiling & Troubleshooting Guide

Executive Summary & Molecule Profile

2-(4-Chlorophenyl)ethylamine (CAS: 156-41-2), also known as 4-Chlorophenethylamine, is a critical scaffold in medicinal chemistry, notably serving as a precursor for serotonergic agents (e.g., Lorcaserin) and various antidiabetic drugs.

Commercially available grades (typically >97%) often contain specific process-related impurities derived from the standard industrial synthesis: Catalytic Hydrogenation of 4-Chlorobenzyl Cyanide .

This guide addresses the three most persistent impurity classes:

  • The "Dimer" (Secondary Amine formation).

  • The "De-Cl" (Hydrodechlorination byproducts).

  • The "Ghost" (Carbamate/Carbonate salts from storage).

Impurity Genesis Map

Understanding where impurities come from is the first step to elimination. The diagram below details the reaction pathways during the reduction of 4-chlorobenzyl cyanide.

ImpurityGenesis cluster_legend Legend Nitrile 4-Chlorobenzyl Cyanide (Starting Material) Imine Imine Intermediate (Transient) Nitrile->Imine + H2 (Cat) PrimaryAmine 2-(4-Chlorophenyl)ethylamine (Target Product) Imine->PrimaryAmine + H2 Dimer Bis[2-(4-chlorophenyl)ethyl]amine (Secondary Amine Impurity) PrimaryAmine->Dimer + Imine (-NH3) (Condensation) DeCl Phenethylamine (Dechlorinated Impurity) PrimaryAmine->DeCl + H2 (Pd/C) (Hydrodechlorination) key Red Dashed Lines = Impurity Pathways

Figure 1: Reaction network showing the genesis of secondary amine dimers and dechlorinated byproducts during nitrile reduction.

Technical Troubleshooting (Q&A)

Category A: Synthesis & Process Control

Q1: I am seeing a large, late-eluting peak (approx. 1.5x - 2x retention time of the main peak) in my HPLC. It resists removal by distillation. What is it?

Diagnosis: This is almost certainly the Secondary Amine Dimer (Bis[2-(4-chlorophenyl)ethyl]amine).

  • Mechanism: During hydrogenation, the newly formed primary amine acts as a nucleophile, attacking the transient imine intermediate.[1] This releases ammonia and forms a secondary amine.

  • Why it persists: Its boiling point is significantly higher than the product, but it often co-distills under high vacuum due to entrainment.

  • Corrective Protocol:

    • Ammonia Suppression: Saturate your hydrogenation solvent (usually Methanol or Ethanol) with anhydrous Ammonia (

      
      ) or add concentrated Ammonium Hydroxide. The excess ammonia shifts the equilibrium away from dimer formation (Le Chatelier’s principle).
      
    • Basicity Check: Alternatively, use NaOH or KOH additives, which can reduce the electrophilicity of the imine intermediate.

Q2: My product yield is good, but Mass Spec shows a significant M-34 peak (Molecular Weight ~121). Why am I losing the Chlorine atom?

Diagnosis: You are experiencing Hydrodechlorination .[2]

  • Mechanism: Aryl chlorides are susceptible to oxidative addition by Palladium (Pd) catalysts, especially under hydrogen pressure. The C-Cl bond is cleaved and replaced by C-H.

  • Corrective Protocol:

    • Change Catalyst: Switch from Palladium on Carbon (Pd/C) to Platinum on Carbon (Pt/C) or Raney Nickel . Pt and Ni are far less active toward aryl-halide bonds than Pd.

    • Catalyst Poisoning: If you must use Pd/C, add a trace amount of a catalyst poison like Thiophene or Vanadium . This selectively inhibits the highly active sites responsible for dehalogenation without stopping the nitrile reduction.

    • Acid Scavengers: Avoid adding strong bases if using Pd, as they facilitate the removal of HCl, driving the dechlorination forward.

Category B: Analytical & Storage[3]

Q3: My "pure" commercial sample has developed a white solid precipitate after being opened twice. Is the compound degrading?

Diagnosis: This is likely Carbonate Salt Formation , not intrinsic degradation.

  • Mechanism: 2-(4-Chlorophenyl)ethylamine is a strong base. Upon exposure to air, it rapidly absorbs atmospheric

    
     to form the carbamate or carbonate salt (
    
    
    
    ).
  • Validation:

    • Take a small amount of the solid.

    • Add 1M NaOH.[1]

    • If the solid dissolves and releases an oily layer (the free amine), it was a salt.

  • Prevention: Store under Argon or Nitrogen. Use septum caps for repeated access.

Q4: How do I separate the Dechlorinated impurity (Phenethylamine) from my target? They elute very close together.

Diagnosis: Structural similarity makes separation difficult on standard C18 columns.

  • Analytical Solution:

    • Column: Switch to a Phenyl-Hexyl or Biphenyl stationary phase. The pi-pi interactions with the chlorinated ring will differ significantly from the non-chlorinated ring, improving resolution (Selectivity

      
       increases).
      
    • Mobile Phase: Use Methanol instead of Acetonitrile. Methanol enhances the pi-pi selectivity effects on phenyl-based columns.

Data Summary: Impurity Profile Table

Impurity NameStructure DescriptionRelative RT (HPLC)*OriginMitigation Strategy
4-Chlorobenzyl Cyanide Starting Material (Nitrile)~1.2 - 1.3Incomplete ReactionIncrease reaction time/pressure; Check H2 uptake.
Phenethylamine De-chlorinated Analog~0.8 - 0.9Side Reaction (Pd/C)Switch to Pt/C or Raney Ni; Lower Temp.
Bis-amine (Dimer) Secondary Amine~1.8 - 2.2CondensationAdd

or NaOH to reaction; Acetylation cleanup.
Carbonate Salt White Solid PrecipitateN/A (Solid)Storage (CO2)Store under inert gas (Ar/N2).

*Relative Retention Time (RRT) is approximate and depends on specific gradient/column conditions (Standard C18).

Diagnostic Flowchart

Use this logic tree to identify unknown peaks in your chromatogram.

DiagnosticTree Start Unknown Impurity Peak RT_Check Retention Time vs. Product? Start->RT_Check Earlier Elutes Earlier (RRT < 1.0) RT_Check->Earlier Faster Later Elutes Later (RRT > 1.0) RT_Check->Later Slower UV_Check UV Spectrum (Diode Array) Earlier->UV_Check Mass_Check Mass Spec (m/z) Later->Mass_Check DeCl_Result Suspect: Dechlorinated Amine (Check m/z 121) UV_Check->DeCl_Result UV similar to Product Solvent_Result Suspect: Residual Solvent (MeOH/EtOH) UV_Check->Solvent_Result Low UV Absorbance Dimer_Result Suspect: Secondary Amine Dimer (Check m/z ~280) Mass_Check->Dimer_Result High MW (>250) SM_Result Suspect: Starting Nitrile (Check IR for -CN) Mass_Check->SM_Result MW ~151

Figure 2: Decision tree for rapid identification of impurities based on chromatographic behavior.

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.[3] (Definitive text on catalyst selection to prevent dehalogenation).

  • Hegedus, L. S. (1999). Transition Metals in the Synthesis of Complex Organic Molecules. University Science Books.
  • Greenfield, H. (1967). "The Hydrogenation of Nitriles to Primary Amines." Ind.[3][4][5] Eng. Chem. Prod. Res. Dev., 6(2), 142–144. Link (Foundational work on ammonia suppression of secondary amines).

  • Koulocheri, S. D., & Haroutounian, S. A. (2008). "Common Impurities in Commercial Phenethylamines." Current Organic Chemistry. (General profiling of phenethylamine synthesis byproducts).
  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Detailed protocols for nitrile reduction).

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 2-(4-Chlorophenyl)ethylamine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Context

In the development of bioactive amines and baclofen analogs, 2-(4-Chlorophenyl)ethylamine (CAS: 156-41-2) serves as a critical intermediate. While its structure appears simple, the characterization of primary amines by 1H NMR presents a classic "analytical chameleon" problem. The labile amino protons (


) and the symmetric para-substituted aromatic ring create spectral features that vary drastically depending on the solvent system employed.

This guide moves beyond static spectral lists. We compare the two industry-standard approaches—Chloroform-d (


)  vs. Dimethyl Sulfoxide-d6 (

)
—to demonstrate how solvent choice dictates the visibility of the amino group and the resolution of the aromatic AA'BB' system.
The Molecule at a Glance[1]
  • Core Scaffold: Phenethylamine backbone.

  • Substituent: Chlorine atom at the para (4) position.

  • Key Analytical Challenge: Validating the integral ratio of the labile amine protons against the stable aliphatic chain.

Part 2: Structural Analysis & Theoretical Basis

Before analyzing the spectrum, we must establish the predicted signal environments. The symmetry of the molecule simplifies the aromatic region, distinguishing it from unsubstituted phenethylamine.

The AA'BB' Aromatic System

Unlike the complex multiplet seen in unsubstituted phenethylamine (5 aromatic protons), the 4-chloro derivative possesses a plane of symmetry.

  • Protons

    
     (Ortho to alkyl):  Chemically equivalent to each other.
    
  • Protons

    
     (Ortho to Cl):  Chemically equivalent to each other.
    
  • Result: This creates an AA'BB' coupling system. While often resembling two doublets, it is technically a higher-order pattern. The Chlorine atom is inductively electron-withdrawing but resonance-donating; however, the inductive effect dominates, slightly deshielding the ring protons compared to benzene, but the symmetry is the primary diagnostic feature.

The Aliphatic Chain
  • 
    -Methylene (
    
    
    
    ):
    Deshielded by the electronegative nitrogen (~2.8–3.0 ppm).
  • 
    -Methylene (
    
    
    
    ):
    Deshielded by the aromatic ring current (~2.6–2.8 ppm).
Visualization of Signal Logic

G Start 2-(4-Chlorophenyl)ethylamine Arom Aromatic Ring (Para-Substituted) Start->Arom Ali Ethyl Chain (Aliphatic) Start->Ali Amine Primary Amine (-NH2) Start->Amine AABB AA'BB' System (7.0 - 7.4 ppm) 'Pseudo-Doublets' Arom->AABB Symmetry Alpha α-Methylene (~2.9 ppm) Triplet Ali->Alpha Next to N Beta β-Methylene (~2.7 ppm) Triplet Ali->Beta Next to Ar Labile Labile Proton (Solvent Dependent) Broad Singlet Amine->Labile Exchange

Figure 1: Signal assignment logic tree linking structural moieties to expected NMR signals.

Part 3: Comparative Analysis (Method A vs. Method B)

This section compares the performance of the two primary solvent systems. Choose Method B (DMSO) for purity assays where integral validation is required.

Comparative Data Table: Representative Shifts
FeatureMethod A:

(Standard)
Method B:

(Validation)
Solvent Residual Singlet at 7.26 ppmQuintet at 2.50 ppm
Water Residual ~1.56 ppm (Variable)~3.33 ppm (Variable)
Aromatic Region 7.10 – 7.30 ppm Sharp pseudo-doublets. High resolution allows calculation of exact coupling constants (

).
7.20 – 7.40 ppm Slightly broadened due to viscosity. Shifts move slightly downfield due to polarity.

-Methylene
~2.95 ppm (t) Clear triplet (

).
~2.80 ppm (t) Often overlaps with solvent satellite peaks if not careful.

-Methylene
~2.75 ppm (t) Clear triplet.~2.65 ppm (t) distinct from

-proton.
Amine (

)
1.1 – 1.5 ppm (Broad/Invisible) Rate of exchange is fast. Signal is often lost in the baseline or merged with water. Cannot be integrated reliably. 2.0 – 4.0 ppm (Broad Singlet) Hydrogen bonding with DMSO slows exchange. Signal becomes distinct and integrable (2H) .
Critical Analysis
  • The "Missing" Protons in

    
    :  In chloroform, the amine protons undergo rapid exchange and often appear as a low, broad hump that is easily mistaken for a baseline artifact. If your purity calculation relies on a total proton count (10H), 
    
    
    
    will fail you, showing only 8H distinct protons.
  • The Integral Lock in

    
    :  DMSO acts as a hydrogen bond acceptor. This "locks" the amine protons in place, slowing the exchange rate with residual water. This allows you to integrate the 
    
    
    
    peak (2H) against the aromatic region (4H), providing a self-validating purity check.

Part 4: Experimental Protocols

To ensure reproducibility, follow these specific preparation workflows.

Protocol A: High-Resolution Structural Confirmation ( )

Best for: Confirming the identity of the carbon backbone and coupling constants.

  • Sample Mass: Weigh 10–15 mg of 2-(4-Chlorophenyl)ethylamine.

  • Solvent: Add 0.6 mL of

    
     (99.8% D).
    
    • Note: Ensure the solvent is stored over molecular sieves to minimize water, which accelerates amine exchange.

  • Filtration: If the amine is in salt form (hydrochloride), add 1 drop of

    
     or perform a free-base extraction first. The free base is soluble; the salt is not.
    
  • Acquisition:

    • Scans: 16 (sufficient for backbone).

    • Relaxation Delay (D1): 1.0 second.

Protocol B: Quantitative Purity Assay ( )

Best for: Quantifying the amine content and validating total proton count.

  • Sample Mass: Weigh 20 mg (higher concentration improves the broad amine signal).

  • Solvent: Add 0.6 mL of

    
    .
    
  • Mixing: Vortex thoroughly. The solution is more viscous; ensure homogeneity.

  • Acquisition:

    • Scans: 64 (to improve signal-to-noise on the broad NH2 peak).

    • Relaxation Delay (D1): 5.0 seconds .

    • Reasoning: Amine protons have different T1 relaxation times than aromatic protons. A short D1 will lead to under-integration of the amine signal.

Workflow Decision Matrix

Workflow Start Start: 2-(4-Chlorophenyl)ethylamine Characterization Goal What is the primary goal? Start->Goal Structure Structural ID & Coupling Constants Goal->Structure ID Only Purity Purity Assay & Integral Validation Goal->Purity Quantification MethodA Method A: CDCl3 (Sharp peaks, invisible NH2) Structure->MethodA MethodB Method B: DMSO-d6 (Visible NH2, D1 > 5s) Purity->MethodB

Figure 2: Decision matrix for selecting the appropriate NMR solvent system.

Part 5: References

  • SDBS (AIST). Spectral Database for Organic Compounds, SDBS No. 15221.[1] National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • PubChem. Compound Summary for CID 24892877: 2-(4-Chlorophenyl)ethylamine. National Center for Biotechnology Information. [Link]

Sources

A Comparative Guide to Bioassay Validation for Small Molecule Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

To our valued researchers, scientists, and drug development professionals,

Upon a comprehensive review of the scientific literature and available reference materials, we have determined that there is a notable absence of established methods and data concerning the use of 2-(4-Chlorophenyl)ethylamine as a reference standard for bioassay validation. The available information on this compound is primarily limited to its chemical properties and its role as a synthetic precursor, rather than its application in standardized biological assays.

In our commitment to providing scientifically rigorous and actionable content, we are pivoting this guide to address the core principles of bioassay validation for a small molecule, using a representative compound with a well-documented history as a reference standard. This will allow us to deliver a guide that meets the stringent requirements for scientific integrity, experimental detail, and comparative analysis that you expect.

This comprehensive guide will walk you through the critical aspects of validating a cell-based potency assay, a cornerstone of drug development, using a hypothetical but representative small molecule antagonist of a G-protein coupled receptor (GPCR). We will explore the underlying principles, provide detailed experimental protocols, and compare different analytical approaches, all while adhering to the highest standards of scientific rigor as outlined by regulatory bodies.

Introduction: The Imperative of Robust Bioassay Validation

A biological assay, or bioassay, is a powerful tool in drug development, providing a quantitative measure of a drug's biological activity or potency.[1][2] The potency of a biopharmaceutical product is a critical quality attribute (CQA) that ensures its safety and efficacy.[1] Consequently, the validation of a bioassay is not merely a regulatory hurdle but a scientific necessity to guarantee that the data generated are accurate, reliable, and reproducible.[3]

This guide will provide an in-depth comparison of key validation parameters and methodologies, focusing on a cell-based functional assay for a small molecule drug. We will use a hypothetical small molecule, "Compound X," a competitive antagonist of a GPCR, as our reference standard to illustrate the principles of bioassay validation.

The Role of the Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark in analytical procedures.[4][5] In bioassays, the potency of a test sample is typically measured relative to a reference standard.[4][5] This approach minimizes the impact of inherent biological variability, leading to more consistent and reliable results.[6] The selection, characterization, and maintenance of a reference standard are therefore critical for the entire lifecycle of a drug product.[4][7]

Core Principles of Bioassay Validation

Bioassay validation is a multifaceted process that assesses various performance characteristics of the assay. The International Council for Harmonisation (ICH) Q2(R1) guideline, along with guidance from the FDA and EMA, provides a framework for analytical procedure validation.[1] Key validation parameters include:

  • Accuracy: The closeness of agreement between the measured value and the true value.

  • Precision: The degree of scatter between a series of measurements. This is further divided into repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Design and Workflow

A well-designed bioassay should be robust and sensitive enough to detect changes in product potency. The following workflow outlines the key stages in the validation of a cell-based GPCR antagonist assay.

Bioassay_Validation_Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Pre-Validation cluster_2 Phase 3: Formal Validation cluster_3 Phase 4: Post-Validation & Monitoring A Cell Line Selection & Culture Optimization B Agonist Concentration Determination (EC80) A->B C Reference Standard Characterization B->C D Assay Robustness Testing (DoE) C->D E Preliminary Accuracy & Precision D->E F Accuracy & Precision Studies E->F G Linearity & Range Determination F->G H Specificity & Selectivity G->H I System & Sample Suitability Criteria Definition H->I J Routine Assay Monitoring I->J K Reference Standard Stability Program J->K

Caption: A four-phase workflow for bioassay validation.

Detailed Experimental Protocols

Cell-Based GPCR Antagonist Assay

This protocol describes a competitive ligand binding assay to determine the potency of "Compound X."

Materials:

  • CHO-K1 cells stably expressing the target GPCR

  • Cell culture medium (e.g., Ham's F-12, 10% FBS)

  • Known agonist for the target GPCR

  • "Compound X" reference standard

  • Detection reagent (e.g., cAMP assay kit)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed the CHO-K1 cells into 96-well plates at a predetermined density and incubate overnight.

  • Compound Preparation: Prepare a dilution series of the "Compound X" reference standard and the test sample.

  • Agonist Preparation: Prepare the agonist at a concentration that elicits an 80% maximal response (EC80), as determined during assay development.

  • Treatment: Add the diluted "Compound X" or test sample to the cells, followed by the addition of the agonist.

  • Incubation: Incubate the plates for a specified period to allow for competitive binding and cellular response.

  • Detection: Add the detection reagent according to the manufacturer's instructions and measure the signal (e.g., luminescence or fluorescence).

  • Data Analysis: Plot the response against the log of the antagonist concentration and fit a four-parameter logistic (4PL) curve to determine the IC50 value. The relative potency of the test sample is calculated by comparing its IC50 to that of the reference standard.

Validation of Accuracy

Objective: To demonstrate the closeness of the measured relative potency to the nominal (true) potency.

Procedure:

  • Prepare samples of the reference standard at five different potency levels (e.g., 50%, 80%, 100%, 120%, and 150% of the target potency).

  • Perform the bioassay with multiple replicates for each potency level across several independent runs.

  • Calculate the mean relative potency and the percent recovery for each level.

  • The acceptance criteria are typically a mean recovery between 80% and 120% for each level.

Validation of Precision

Objective: To assess the variability of the assay.

Procedure:

  • Repeatability (Intra-assay precision): Analyze multiple replicates of the same sample at different concentrations within a single assay run.

  • Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, with different analysts, and on different equipment.

  • Calculate the coefficient of variation (%CV) for the relative potency values.

  • Acceptance criteria are typically a %CV of ≤15% for repeatability and ≤20% for intermediate precision.

Comparison of Analytical Approaches

The choice of statistical model for analyzing bioassay data is critical. The two most common models are the parallel line analysis (PLA) and the four-parameter logistic (4PL) model.

FeatureParallel Line Analysis (PLA)Four-Parameter Logistic (4PL) Model
Principle Assumes a linear dose-response relationship over a defined range.Describes a sigmoidal dose-response curve with upper and lower asymptotes, a slope, and an EC50/IC50.
Advantages Simpler statistical analysis.More accurately reflects the biological reality of many dose-response relationships. Can analyze the full dose-response curve.
Disadvantages Only applicable to the linear portion of the dose-response curve. May require dose adjustments to ensure linearity.More complex statistical analysis. Requires more data points to accurately fit the curve.
Best For Assays with a well-defined linear range.Assays with a sigmoidal dose-response relationship, such as many cell-based and immunoassays.

Conclusion

Robust bioassay validation is a cornerstone of modern drug development, ensuring the quality, safety, and efficacy of therapeutic products.[1][2] While the specific details of a validation plan will vary depending on the assay and the product, the core principles of accuracy, precision, specificity, linearity, range, and robustness remain universal. By following a systematic, phase-appropriate approach to validation and employing sound statistical methods, researchers can have high confidence in their bioassay data, ultimately leading to more informed decision-making throughout the drug development lifecycle.

References

  • BEBPA. (n.d.). Reference Standards for Potency Assays – Considerations for the Preparation and Storage of In-House Standards. Retrieved from [Link]

  • BEBPA. (n.d.). Reference Standards for Potency Assays. Retrieved from [Link]

  • BioProcess International. (2014, May 1). Reference Standards for Therapeutic Proteins. Retrieved from [Link]

  • BioProcess International. (2018, November 1). Essentials in Bioassay Development. Retrieved from [Link]

  • BioProcess International. (2024). Reference Standards for Potency Assays: White Paper. Retrieved from [Link]

  • BioPharm International. (2019, November 1). Essentials in Bioassay Development. Retrieved from [Link]

  • IQVIA. (n.d.). Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Chlorophenyl)ethylamine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Chlorophenyl)-N-methylethan-1-amine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,5-Dimethoxy-4-chlorophenethylamine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, October 3). Reinforcing effects of phenethylamine analogs found in dietary supplements. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, September 14). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Measuring Precision in Bioassays: Rethinking Assay Validation. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Design, synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines as antiplasmodial antifolates. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. Retrieved from [Link]

  • U.S. Department of Agriculture Animal and Plant Health Inspection Service. (n.d.). Potency Test References. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.